Regiochemical Precision: 4-Position Pivalamide Enables Selective MET Inhibitor Pharmacophore Construction
The 3-iodo-4-pivalamido substitution pattern of CAS 113975-33-0 provides a defined synthetic entry point to the 2-amino-3-iodopyridin-4-yl-oxy pharmacophore, which was incorporated into a class II MET inhibitor (compound 3s) achieving an IC50 of 0.005 μM against MET kinase [1]. The positional specificity of this substitution pattern cannot be achieved using alternative isomers; the 2-position pivalamide variant (CAS 113975-31-8) would yield a fundamentally different spatial orientation of the pyridine nitrogen relative to the iodine handle, altering both cross-coupling regioselectivity and final pharmacophore geometry .
| Evidence Dimension | Regiochemical accessibility to bioactive pharmacophore |
|---|---|
| Target Compound Data | 3-iodo-4-pivalamido substitution pattern |
| Comparator Or Baseline | N-(3-iodopyridin-2-yl)pivalamide (CAS 113975-31-8) - 2-position pivalamide isomer |
| Quantified Difference | Different nitrogen spatial orientation; 4-position variant enables construction of 2-amino-3-iodopyridin-4-yl-oxy motif achieving MET IC50 of 0.005 μM |
| Conditions | Class II MET inhibitor synthesis and kinase inhibition assay (in vitro enzymatic assay) |
Why This Matters
For researchers developing MET-targeted therapeutics, the 4-position pivalamide substitution pattern is structurally required to access the validated 2-amino-3-iodopyridin-4-yl-oxy pharmacophore that delivered sub-nanomolar potency.
- [1] She N, Zhuo L, Jiang W, et al. Design, synthesis and evaluation of highly selective pyridone-based class II MET inhibitors. Bioorg Med Chem Lett. 2014;24(15):3351-3355. View Source
